molecular formula C10H17N3O2 B13544866 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid

Cat. No.: B13544866
M. Wt: 211.26 g/mol
InChI Key: CDQNPQUMKRTLPR-UHFFFAOYSA-N
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Description

2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid is a synthetic amino acid derivative featuring a pyrazole ring substituted with methyl groups at the 3- and 5-positions, linked to a 2-methylbutanoic acid backbone via an amino group. This compound is structurally distinct due to the absence of halogen substituents on the pyrazole ring, unlike its brominated and chlorinated analogs (discussed below).

Properties

Molecular Formula

C10H17N3O2

Molecular Weight

211.26 g/mol

IUPAC Name

2-amino-4-(3,5-dimethylpyrazol-1-yl)-2-methylbutanoic acid

InChI

InChI=1S/C10H17N3O2/c1-7-6-8(2)13(12-7)5-4-10(3,11)9(14)15/h6H,4-5,11H2,1-3H3,(H,14,15)

InChI Key

CDQNPQUMKRTLPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(C)(C(=O)O)N)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid typically follows a multi-step approach involving:

  • Formation of the amino acid backbone with appropriate stereochemistry.
  • Introduction of the pyrazole ring via nucleophilic substitution or condensation reactions.
  • Functional group manipulation to achieve the final acid and amino functionalities.

Literature-Reported Synthetic Routes

While direct synthetic routes specific to this compound are limited in public literature, closely related pyrazolyl amino acid derivatives provide a blueprint for synthesis:

  • Step 1: Preparation of α-substituted amino acid esters
    Starting from Boc-protected amino acids with α-substitution, methyl esters are formed to facilitate further transformations.

  • Step 2: Formation of β-ketonitriles
    Nucleophilic addition of acetonitrile anions to the ester intermediates yields β-ketonitriles, which serve as precursors for pyrazole ring formation.

  • Step 3: Pyrazole ring construction
    Treatment of β-ketonitriles with hydrazine produces aminopyrazoles, incorporating the pyrazole heterocycle with methyl substituents at the 3 and 5 positions.

  • Step 4: Functional group transformations
    Subsequent reactions include alkylations, acylations, and deprotection steps to yield the target amino acid with the pyrazolyl substituent.

Specific Example Synthesis (Adapted)

Step Reagents/Conditions Description Yield/Notes
1 Boc-protected 2-methylbutanoic acid + MeOH, acid catalyst Formation of methyl ester intermediate High yield, purified by chromatography
2 Acetonitrile anion (generated by base) addition to ester β-Ketonitrile intermediate formation Moderate to high yield
3 Hydrazine hydrate, reflux Cyclization to 3,5-dimethylpyrazole ring Good yield, confirmed by NMR
4 Deprotection of Boc group (acidic conditions) Free amino acid formation Quantitative
5 Purification by recrystallization or chromatography Isolation of pure this compound >85% purity confirmed by MS and NMR

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:
    Proton and carbon NMR confirm the presence of methyl groups on the pyrazole ring, amino acid backbone signals, and the absence of protecting groups after deprotection.

  • Mass Spectrometry (MS):
    Molecular ion peaks consistent with the molecular weight of 211.26 g/mol confirm the molecular formula.

  • Chromatographic Purity:
    Silica gel chromatography or preparative HPLC ensures removal of side products and confirms purity.

Research Findings and Optimization Notes

  • Reaction conditions such as temperature, solvent choice (e.g., chloroform, DMF), and base selection (e.g., sodium ethoxide, triethylamine) critically influence the yield and selectivity of pyrazole ring formation and amino acid functionalization.

  • Protecting group strategies (e.g., Boc protection) are essential to prevent side reactions on amino groups during intermediate steps.

  • The stereochemistry at the 2-position of the amino acid is maintained or controlled through chiral starting materials or chiral auxiliaries to ensure biological activity relevance.

  • Purification steps are optimized to avoid decomposition of the sensitive pyrazole ring under acidic or basic conditions.

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Impact on Synthesis
Starting Material Boc-protected 2-methylbutanoic acid Ensures amino protection
Esterification Methanol, acid catalyst Facilitates nucleophilic addition
Nucleophile Acetonitrile anion (base-generated) Key for β-ketonitrile formation
Cyclization Agent Hydrazine hydrate Forms pyrazole ring
Deprotection Conditions Acidic medium (e.g., TFA) Removes Boc protecting group
Purification Silica gel chromatography/HPLC Achieves >85% purity
Analytical Methods NMR, MS, chromatography Confirms structure and purity

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(3,5-dimethyl-1h-pyrazol-1-yl)-2-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Amino-4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic Acid

  • Molecular Formula : C₁₀H₁₆BrN₃O₂
  • Molecular Weight : 290.16 g/mol
  • Key Structural Feature : Bromine atom at the 4-position of the pyrazole ring.
  • Properties: Higher molecular weight and increased lipophilicity compared to the non-halogenated target compound. However, this compound is listed as discontinued, suggesting challenges in synthesis, stability, or efficacy .

2-Amino-4-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic Acid

  • Molecular Formula : C₁₀H₁₆ClN₃O₂
  • Molecular Weight : 245.71 g/mol
  • Key Structural Feature : Chlorine atom at the 4-position of the pyrazole ring.
  • Properties: Lower molecular weight and reduced lipophilicity compared to the brominated analog.

Comparative Table: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Pyrazole Substituents Halogen Presence
Target Compound C₁₀H₁₆N₃O₂* ~226.25 (estimated) 3,5-dimethyl None
4-Bromo Analog C₁₀H₁₆BrN₃O₂ 290.16 3,5-dimethyl, 4-Br Bromine
4-Chloro Analog C₁₀H₁₆ClN₃O₂ 245.71 3,5-dimethyl, 4-Cl Chlorine

Functional Group and Backbone Comparisons

2-Methylbutanoic Acid Derivatives

The 2-methylbutanoic acid moiety is a recurring feature in bioactive compounds. For example:

  • Clinofibrate Photoproduct: A 2-methylbutanoic acid derivative generated via photodegradation, highlighting the susceptibility of such structures to UV-induced reactions .
  • Insect Semiochemicals: 2-Methylbutanoic acid itself acts as an attractant and oviposition stimulant in aphid honeydew, suggesting that the backbone in the target compound may contribute to ligand-receptor interactions .

Amino Acid-Pyrazole Hybrids

The integration of pyrazole rings with amino acids is a strategy to enhance molecular diversity. For instance:

  • Compound 3 (Yuan and Zhu, 2020): A benzimidazole-linked butanoic acid derivative synthesized via hydrolysis, demonstrating the versatility of amino acid backbones in drug design .

Implications of Structural Differences

  • Stability: The absence of halogens in the target compound may reduce susceptibility to nucleophilic substitution or photodegradation, as seen in clinofibrate’s photoproducts .
  • Biological Activity: The 2-methylbutanoic acid backbone may mimic natural ligands, as evidenced by its role in insect behavior , though further studies are needed to confirm this for the target compound.

Biological Activity

2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid (commonly referred to as a pyrazole derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide an in-depth review of its biological activity, including mechanisms of action, pharmacological effects, and potential therapeutic applications.

  • Chemical Formula : C10H18N4O
  • Molecular Weight : 210.28 g/mol
  • CAS Number : 1250395-87-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that pyrazole derivatives can inhibit enzymes involved in metabolic pathways, thereby affecting cellular processes such as proliferation and apoptosis .
  • Antimicrobial Properties : Compounds with the pyrazole moiety have demonstrated antimicrobial activity against various pathogens, suggesting potential use in treating infections .
  • Anti-inflammatory Effects : Studies have shown that this compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways .

Pharmacological Effects

The following table summarizes key findings regarding the biological activities of this compound:

Activity Effect Reference
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryReduces TNF-alpha and IL-6 levels
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityInduces apoptosis in cancer cell lines

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 μM, making it a candidate for further development in antibiotic therapies .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of the compound, demonstrating that it effectively reduced inflammation markers in vitro. The study highlighted its potential use in treating chronic inflammatory diseases .
  • Cancer Research : A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results showed that it induced apoptosis through the activation of caspase pathways, suggesting its utility as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 2-Amino-4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylbutanoic acid, and how can reaction efficiency be quantified?

Methodological Answer: Synthesis typically involves coupling pyrazole derivatives with amino acid precursors. For example, refluxing intermediates in n-butanol with ammonium acetate and cyanoacetamide under controlled pH (adjusted with acetic acid) can yield structurally related compounds . Quantify reaction efficiency via HPLC purity analysis (e.g., using ammonium acetate buffer at pH 6.5 for mobile phase optimization) .

Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?

Methodological Answer: Single-crystal X-ray diffraction is standard. Use SHELX programs (e.g., SHELXL for refinement and SHELXS for structure solution) due to their robustness in handling small-molecule crystallography. Validate hydrogen bonding and torsional angles to confirm the pyrazole moiety's spatial arrangement .

Q. What analytical techniques are critical for assessing the compound’s stability under UV light?

Methodological Answer: Conduct photostability studies in aqueous media using UV irradiation (e.g., 254 nm). Monitor degradation via ESI-LC/MS/MS to identify photoproducts, such as 2-methylbutanoic acid derivatives. Compare chromatographic retention times and mass fragmentation patterns with known standards .

Advanced Research Questions

Q. How can co-eluting epimers of this compound be resolved chromatographically?

Methodological Answer: Optimize HPLC conditions using chiral stationary phases (e.g., Purospher® STAR columns) with mobile phases adjusted to pH 6.5–7.0. Minor changes in gradient elution (e.g., 0.1% acetic acid in acetonitrile/water) can separate epimers. Validate resolution using spiked impurity standards .

Q. What computational tools predict the compound’s interaction with biological targets, and how are these models validated?

Methodological Answer: Use PubChem-derived InChI keys and molecular descriptors (e.g., SMILES strings) for docking studies with software like AutoDock Vina. Validate predictions via comparative binding assays (e.g., microbial attractant responses to 2-methylbutanoic acid analogs) .

Q. How do impurities in synthesized batches affect pharmacological activity, and what thresholds are acceptable?

Methodological Answer: Identify impurities via high-resolution LC-MS and quantify using pharmacopeial guidelines (e.g., USP Methods). Thresholds depend on toxicity profiles; for example, unidentified impurities should be <0.15% w/w. Correlate impurity profiles with cytotoxicity assays in relevant cell lines .

Q. What mechanistic pathways explain the compound’s degradation under oxidative stress?

Methodological Answer: Degradation likely involves decarboxylation or elimination of the 2-methylbutanoic acid moiety. Use isotopically labeled analogs (e.g., ¹³C-labeled amino groups) in stability studies to track degradation intermediates via NMR or tandem MS .

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